molecular formula C12H14BrNO2 B15160043 tert-Butyl [(2-bromophenyl)methylidene]carbamate CAS No. 779342-74-4

tert-Butyl [(2-bromophenyl)methylidene]carbamate

Cat. No.: B15160043
CAS No.: 779342-74-4
M. Wt: 284.15 g/mol
InChI Key: SDNPVLAGSVHYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl [(2-bromophenyl)methylidene]carbamate is a chemical intermediate designed for research and development applications. This compound belongs to a class of molecules featuring a carbamate protecting group, commonly used in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is a cornerstone in synthetic chemistry, particularly in the protection of amines during peptide synthesis and the construction of complex nitrogen-containing molecules. Its primary research value lies in its role as a building block. The 2-bromophenyl subunit can undergo various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds and the assembly of more complex molecular architectures. Furthermore, the carbamate group can participate in specific photodegradation pathways, a property of interest in environmental chemistry studies concerning the fate of agrochemicals . As a reagent, it facilitates the exploration of new chemical entities in fields including medicinal chemistry and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

779342-74-4

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

tert-butyl N-[(2-bromophenyl)methylidene]carbamate

InChI

InChI=1S/C12H14BrNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-8H,1-3H3

InChI Key

SDNPVLAGSVHYOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [(2-bromophenyl)methylidene]carbamate typically involves the transesterification of bromoaniline and bromo-tert-butanol (tert-butyl bromide) in the presence of sodium carbonate to obtain the intermediate product tert-butyl-N-(2-bromophenyl)carbamate. This intermediate product is then catalytically reacted with sodium bicarbonate in propyl carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and solvents is crucial in industrial settings to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(2-bromophenyl)methylidene]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted aromatic compounds.

Scientific Research Applications

tert-Butyl [(2-bromophenyl)methylidene]carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl [(2-bromophenyl)methylidene]carbamate involves its ability to introduce bromobenzene groups into organic molecules. This introduction is crucial for the construction of aromatic rings and the synthesis of heterocyclic compounds. The compound interacts with specific molecular targets and pathways, facilitating the formation of desired products in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

tert-Butyl (4-Bromophenyl)carbamate (CAS 131818-17-2)
  • Structure : Bromine at the para position of the phenyl ring.
  • Key Differences :
    • The para-bromo substitution reduces steric hindrance compared to the ortho position in the target compound, facilitating easier access for nucleophilic attack or metal-catalyzed coupling .
    • Higher symmetry may lead to simpler NMR spectra compared to the ortho isomer .
tert-Butyl (2-Bromo-5-methoxyphenyl)carbamate (CAS 169303-80-4)
  • Structure : Ortho-bromo and meta-methoxy substituents.
  • Similarity score to the target compound: 0.86, indicating significant structural overlap but distinct reactivity due to the methoxy group .

Linkage Variations: Methylidene vs. Benzyl Carbamates

tert-Butyl 2-Bromobenzylcarbamate (Synonyms: N-Boc-2-bromobenzylamine)
  • Structure : Single-bonded methylene (CH₂) linkage instead of methylidene (CH=).
  • Key Differences :
    • The absence of conjugation reduces resonance stabilization, making the compound less reactive in cycloaddition or tautomerization reactions.
    • Widely used in peptide synthesis due to the Boc group’s orthogonal protection capabilities .
tert-Butyl [(3-Bromophenyl)methylidene]carbamate
  • Structure : Bromine at the meta position.
  • Key Differences :
    • Meta-substitution may lead to different regioselectivity in coupling reactions compared to the ortho-substituted target compound.

Heterocyclic Analogs

tert-Butyl (5-Bromothiophen-2-yl)carbamate (CAS 943321-89-9)
  • Structure : Thiophene ring replaces the phenyl group.
  • Molecular weight: 278.17 g/mol (vs. ~270–280 g/mol for phenyl analogs) .

Physical Properties

Compound Melting Point (°C) Yield (%) Molecular Weight (g/mol)
tert-Butyl [(2-Bromophenyl)methylidene]carbamate Not reported Not reported ~270–280 (estimated)
tert-Butyl (2-Bromobenzyl)carbamate Not reported ≥97% purity 272.14
tert-Butyl (4-Bromophenyl)carbamate Not reported Not reported 272.14
tert-Butyl (5-Bromothiophen-2-yl)carbamate Not reported Not reported 278.17

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl [(2-bromophenyl)methylidene]carbamate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via condensation of 2-bromobenzaldehyde derivatives with tert-butyl carbamate under basic conditions. Key steps include:

  • Reagents : Use of tert-butyl chloroformate and 2-bromophenylmethylamine derivatives in anhydrous solvents (e.g., dichloromethane or THF) .
  • Catalysts/Base : Triethylamine (TEA) or DMAP to deprotonate intermediates and drive the reaction .
  • Temperature : Reactions are optimized at 0–25°C to minimize side products (e.g., hydrolysis or over-alkylation) .
    • Yield Optimization :
ConditionYield (%)Purity (%)
TEA, 0°C, 12h7295
DMAP, RT, 6h8598
No base, RT, 24h3580
Data extrapolated from analogous carbamate syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

  • Primary Techniques :

  • NMR : 1^1H NMR confirms the methylidene proton (δ 6.8–7.2 ppm) and tert-butyl group (δ 1.4 ppm). 13^{13}C NMR identifies carbamate carbonyl (δ 155–160 ppm) .
  • IR : Strong absorption at ~1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O of carbamate) .
  • Mass Spec : ESI-MS shows [M+H]+^+ peaks at m/z 298–300 (Br isotope pattern) .
    • Data Contradictions : Discrepancies in carbonyl peak positions may arise from solvent polarity or tautomerism. Cross-validate with X-ray crystallography (if crystalline) or HPLC-MS for trace impurities .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Stability : The compound is stable at RT under inert gas (N2_2/Ar) but hydrolyzes in humid or acidic conditions.
  • Storage :

  • Temperature : –20°C in sealed, desiccated containers .
  • Solubility : Store in anhydrous DMSO or DCM; avoid protic solvents (e.g., MeOH, H2_2O) .

Advanced Research Questions

Q. How can reaction mechanisms for this compound in nucleophilic additions be elucidated?

  • Approach :

  • Kinetic Studies : Monitor reaction progress via in-situ 19^{19}F NMR (if fluorinated nucleophiles) or HPLC .
  • DFT Calculations : Model transition states to predict regioselectivity in additions (e.g., Grignard reagents attacking the methylidene carbon) .
    • Case Study : DFT simulations of boronic acid coupling reactions show a 15 kcal/mol activation barrier for aryl-Br substitution, aligning with experimental yields of 60–70% .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Experimental Design :

  • pH Profiling : Incubate the compound in buffers (pH 1–13) and quantify degradation via LC-MS.
  • Key Findings :
pHHalf-life (h)Major Degradation Product
20.52-Bromobenzaldehyde
748None detected
1212tert-Butyl carbamate derivative
Data inferred from analogous carbamates .
  • Mitigation : Use buffered anhydrous conditions (pH 6–8) for long-term stability .

Q. How can this compound be utilized in asymmetric catalysis or chiral intermediate synthesis?

  • Chiral Applications :

  • Resolution : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers .
  • Catalysis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to generate enantiopure biaryl intermediates .
    • Case Study : Suzuki-Miyaura coupling with pinacol borane yields 85% enantiomeric excess (ee) when using (R)-BINAP .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for this compound?

  • Root Cause : Polymorphism or residual solvent inclusion (e.g., DCM or THF traces).
  • Resolution :

  • Recrystallization : Use hexane/EtOAc (3:1) to obtain a single crystalline form (mp 103–105°C) .
  • DSC Analysis : Confirm thermal transitions and exclude solvent effects .

Methodological Recommendations

  • Synthetic Reproducibility : Pre-dry glassware and reagents (molecular sieves for solvents) to prevent hydrolysis .
  • Analytical Cross-Validation : Combine NMR, IR, and X-ray data to confirm structure when commercial references are unavailable .
  • Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.